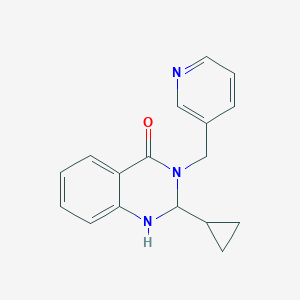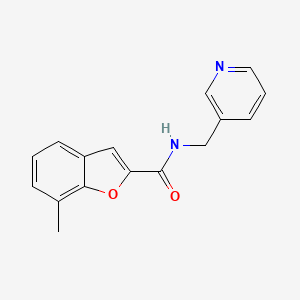![molecular formula C18H25ClN2O2 B7535743 (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535743.png)
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as CMPE and is a member of the piperidine class of compounds.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various signaling pathways in the body. The compound has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to increase the expression of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations associated with the use of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness.
Orientations Futures
There are several future directions for research on (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone. One potential direction is to investigate the compound's potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for the compound. Another potential direction is to investigate the compound's potential as a treatment for neurological disorders. Studies are needed to determine the compound's efficacy in animal models of Alzheimer's disease and Parkinson's disease. Additionally, studies are needed to investigate the compound's potential as a treatment for other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Finally, studies are needed to investigate the compound's potential for use in combination therapies with other drugs.
Méthodes De Synthèse
The synthesis of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone involves the reaction of 2-chlorobenzoyl chloride with 4-(2-morpholin-4-ylethyl)piperidine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields. The compound has been shown to have significant anti-inflammatory and analgesic properties. It has also been studied for its potential as an anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-16(17)18(22)21-9-6-15(7-10-21)5-8-20-11-13-23-14-12-20/h1-4,15H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBZNTWTPIXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2CCOCC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N'-(4-cyanobenzoyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-1-carbohydrazide](/img/structure/B7535707.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)


![N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
![[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7535740.png)
